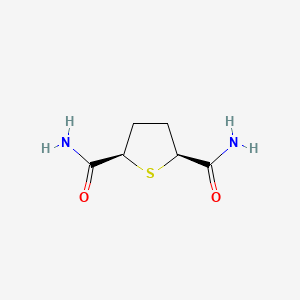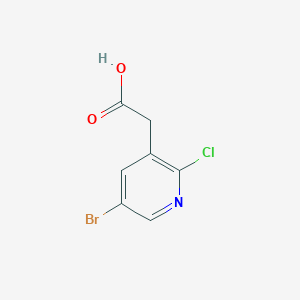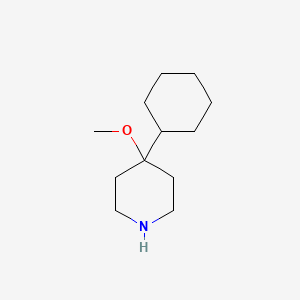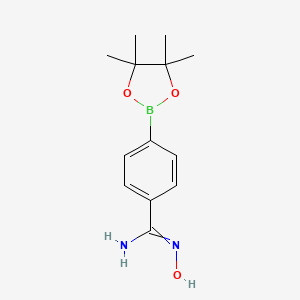
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene backbone with an amino and hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method includes the reduction of 2-aminoindanone using sodium borohydride in the presence of hydrochloric acid to yield the desired hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-aminoindanone.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
In chemistry, (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of various stereoisomers, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its chiral nature makes it an excellent candidate for investigating stereospecific biochemical processes.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of drugs targeting neurological disorders and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in manufacturing processes.
作用机制
The mechanism of action of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways. For instance, in medicinal applications, it may modulate neurotransmitter activity by binding to receptor sites, thereby altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Shares the indene backbone but differs in stereochemistry and biological activity.
Methcathinone: A derivative with stimulant properties, differing in functional groups.
Uniqueness
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
(1R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8?,9-;/m1./s1 |
InChI 键 |
KNFDUVWKQCDJQM-ICLMXVQUSA-N |
手性 SMILES |
C1C([C@@H](C2=CC=CC=C21)O)N.Cl |
规范 SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)

![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)

![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

